molecular formula C7H6ClNO2 B15221451 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride CAS No. 84854-00-2

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride

Cat. No.: B15221451
CAS No.: 84854-00-2
M. Wt: 171.58 g/mol
InChI Key: TYWVELJBDQMOEO-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride is a heterocyclic compound with a pyridine ring structure. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride typically involves the chlorination of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to facilitate the formation of the acyl chloride derivative.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Oxalyl Chloride (COCl)2: Another chlorinating agent.

    Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.

    Aqueous Bases: Utilized in hydrolysis reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Result of hydrolysis.

    1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol: Product of reduction.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s molecular targets include proteins, nucleic acids, and other cellular components, where it can interfere with normal biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility compared to similar compounds .

Properties

IUPAC Name

1-methyl-2-oxopyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-9-4-2-3-5(6(8)10)7(9)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWVELJBDQMOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664609
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84854-00-2
Record name 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84854-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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